3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline
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Overview
Description
3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline is an organic compound that features a propargyl group attached to an aniline derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline typically involves the alkylation of aniline with propargyl bromide in the presence of a base. The reaction can be carried out under mild conditions, often using solvents like toluene or ethanol. The general reaction scheme is as follows:
Step 1: Aniline is reacted with propargyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide.
Step 2: The reaction mixture is heated to reflux, typically around 80-100°C, for several hours.
Step 3: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as copper(I) iodide can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of amides or imines.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for synthesizing various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel polymers and materials with unique electronic properties.
Organic Synthesis: It serves as a versatile building block for constructing more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages that enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(prop-2-yn-1-yl)aniline: A closely related compound with similar reactivity and applications.
Propargylamines: A class of compounds that includes various derivatives with different substituents on the nitrogen atom.
Uniqueness
3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-[[methyl(prop-2-ynyl)amino]methyl]aniline |
InChI |
InChI=1S/C11H14N2/c1-3-7-13(2)9-10-5-4-6-11(12)8-10/h1,4-6,8H,7,9,12H2,2H3 |
InChI Key |
OTOQRAGAIDXSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC(=CC=C1)N |
Origin of Product |
United States |
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